Salclobuzate sodium

Description

Significance of Oral Bioavailability Enhancement in Drug Development

Oral administration is the most common and preferred route for drug delivery due to its convenience, patient compliance, and cost-effectiveness. frontiersin.org However, the oral bioavailability of many drugs is limited by factors such as poor solubility, low permeability across the intestinal epithelium, and degradation by enzymes in the gastrointestinal tract. tandfonline.comglobalresearchonline.net Enhancing oral bioavailability is a critical aspect of drug development, as it can lead to improved therapeutic efficacy, reduced dosage requirements, and fewer side effects. globalresearchonline.netwisdomlib.org Strategies to improve oral bioavailability include modifying the physicochemical properties of the drug, utilizing advanced formulation techniques like nanocarriers and lipid-based systems, and employing absorption enhancers. tandfonline.comtandfonline.com

Overview of Chemical Absorption Promoters in Advanced Drug Delivery Systems

Chemical absorption promoters, also known as permeation enhancers, are functional excipients that increase the absorption of drugs by improving their permeation across biological membranes. nih.govscielo.br These agents can act through various mechanisms, such as increasing the fluidity of the cell membrane, opening tight junctions between epithelial cells, or acting as a carrier for the drug molecule. asiapharmaceutics.infosonwuapi.com They are a key component of advanced drug delivery systems, particularly for macromolecules like peptides and proteins, which typically have poor oral bioavailability. nih.govnih.gov Examples of chemical absorption promoters include fatty acids, surfactants, bile salts, and specialized molecules like salcaprozate sodium (SNAC). frontiersin.orgnih.govmdpi.com

Historical Context and Current Landscape of Salclobuzate Sodium Research

This compound, also known as 4-CNAB, was developed as an oral absorption promoter. ama-assn.orgncats.io It is designed to "chaperone" poorly permeable drugs across the intestine. ncats.io Research into this compound and similar compounds like SNAC has been driven by the need to develop oral formulations for drugs that are traditionally administered via injection, such as heparin and insulin (B600854). nih.govmedchemexpress.comselleckchem.com The development of oral peptide drugs containing absorption enhancers like SNAC and sodium caprylate has been a significant breakthrough in this field. nih.govmdpi.com

Academic Research Trends in Drug Absorption Facilitation

Current research in drug absorption facilitation is multifaceted, exploring a range of innovative strategies. A significant trend is the development of novel drug delivery systems, including nanotechnology-based platforms like liposomes and nanoparticles, which can protect drugs from degradation and control their release. hilarispublisher.comnih.gov There is also a growing interest in understanding the role of the gut microbiome in drug metabolism and absorption, which could lead to new approaches for enhancing bioavailability. hilarispublisher.commdpi.com Furthermore, the use of sophisticated analytical techniques and computational modeling is enabling a deeper understanding of the complex processes involved in drug absorption, paving the way for more personalized and effective therapeutic interventions. hilarispublisher.comnih.gov

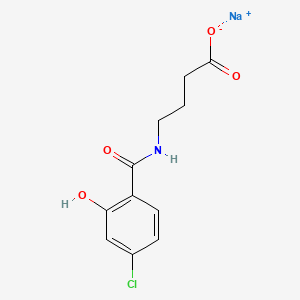

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

387825-07-2 |

|---|---|

Molecular Formula |

C11H11ClNNaO4 |

Molecular Weight |

279.65 g/mol |

IUPAC Name |

sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate |

InChI |

InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1 |

InChI Key |

UQFYDAAKCZKDHS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of Salclobuzate Sodium

Elucidation of the Salclobuzate Sodium Molecular Architecture and Key Functional Groups

This compound, with the systematic name sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate, possesses a well-defined molecular architecture. ama-assn.orgncats.ionih.govnih.gov Its molecular formula is C₁₁H₁₁ClNNaO₄, and it has a molecular weight of approximately 279.65 g/mol . ama-assn.orgnih.govevitachem.comwikidata.org

The structure of this compound is characterized by several key functional groups that dictate its chemical behavior. These include:

A substituted aromatic ring: A benzene (B151609) ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position.

An amide linkage: An amide group (-CONH-) connects the substituted benzoyl group to a butyrate (B1204436) moiety.

A carboxylate group: The butanoate portion of the molecule terminates in a sodium carboxylate group (-COONa), which is ionic in nature. spectroscopyonline.com

A flexible alkyl chain: A four-carbon alkyl chain provides a degree of conformational flexibility to the molecule.

These functional groups are covalently bonded to form the organic anion, which is ionically bonded to a sodium cation. spectroscopyonline.com

Table 1: Key Functional Groups in this compound

| Functional Group | Chemical Formula | Location in Molecule |

| Chloro-substituted Phenyl | -C₆H₃Cl(OH) | Benzoyl moiety |

| Hydroxyl | -OH | Attached to the phenyl ring |

| Amide | -CONH- | Linking the benzoyl and butanoate parts |

| Carboxylate (sodium salt) | -COO⁻Na⁺ | Terminus of the butanoate chain |

Spectroscopic and Diffraction Studies for Precise Structural Determination

The precise three-dimensional structure of this compound can be elucidated through a combination of spectroscopic and diffraction techniques. While specific experimental data for this compound is not widely available in public literature, the expected outcomes from such analyses can be inferred based on its known structure.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the carbon-hydrogen framework. evitachem.com The aromatic protons would appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the butanoate chain would be found in the upfield region. pitt.edu 2D NMR techniques like COSY and HSQC would reveal the connectivity between protons and carbons. ²³Na NMR could be used to study the sodium ion's environment. huji.ac.il

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. mdpi.com Strong, broad absorption bands characteristic of the O-H stretch of the hydroxyl group and the N-H stretch of the amide would be expected. researchgate.net The carbonyl (C=O) stretching vibrations of the amide and the carboxylate group would also give rise to strong, distinct peaks. spectroscopyonline.com The asymmetric and symmetric stretching of the carboxylate group are particularly indicative of its presence. spectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. evitachem.com In positive ion mode, a prominent peak corresponding to the sodium adduct [M+Na]⁺ would likely be observed. ucd.iesepscience.com High-resolution mass spectrometry would provide the exact mass, further confirming the elemental composition.

Diffraction Studies:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, amide proton, and aliphatic protons of the butanoate chain. |

| ¹³C NMR | Resonances for aromatic carbons, amide carbonyl carbon, and carboxylate carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O (amide and carboxylate), and C-Cl bonds. |

| Mass Spectrometry | Molecular ion peak and/or sodium adduct peak confirming the molecular weight. |

Influence of Three-Dimensional Conformation on Intermolecular Interactions

The three-dimensional conformation of this compound plays a crucial role in determining the nature and strength of its intermolecular interactions. These interactions, in turn, influence its physical properties such as solubility and melting point.

The flexible butanoate chain allows the molecule to adopt various conformations. The presence of multiple polar functional groups, including the hydroxyl, amide, and carboxylate groups, facilitates a range of non-covalent interactions.

The primary intermolecular forces at play in this compound are:

Ion-Dipole Interactions: The strongest intermolecular force is the ion-dipole interaction between the sodium cation (Na⁺) and the negatively charged carboxylate group (-COO⁻) of neighboring molecules, as well as with the partial negative charges on the oxygen atoms of the hydroxyl and amide groups.

Hydrogen Bonding: The hydroxyl group and the amide group can act as both hydrogen bond donors and acceptors, leading to the formation of a network of hydrogen bonds. This significantly contributes to the stability of the solid-state structure.

Dipole-Dipole Interactions: The polar C-Cl and C=O bonds create permanent dipoles, resulting in dipole-dipole attractions between molecules.

Van der Waals Forces: The nonpolar aromatic ring and the alkyl chain contribute to weaker van der Waals forces.

The interplay of these forces dictates how the molecules pack in a crystal lattice and how they interact with solvent molecules. The ability to form strong intermolecular interactions, particularly ionic and hydrogen bonds, is expected to result in a relatively high melting point and influence its solubility in various solvents.

Strategies for Precursor Synthesis and Intermediate Compound Formation

The synthesis of this compound, with the molecular formula C11H11ClNNaO4, is a multi-step process that begins with the formation of its key precursors. ama-assn.orgnih.gov The structure is fundamentally an amide linkage between a 4-chloro-2-hydroxybenzoic acid moiety and a 4-aminobutanoic acid (GABA) moiety, followed by salt formation.

The primary precursors for this synthesis are derivatives of salicylic (B10762653) acid and aminobutanoic acid. A crucial starting material is 4-chloro-2-hydroxybenzoic acid . Synthetic routes to this precursor can involve the direct chlorination of 2-hydroxybenzoic acid (salicylic acid) or the synthesis from other halogenated phenols.

A notable synthetic strategy, analogous to the one used for the well-studied oral permeation enhancer Salcaprozate sodium (SNAC), involves the use of a cyclic intermediate to facilitate the amide bond formation. nih.govresearchgate.net This approach enhances reaction efficiency and control.

A representative synthetic pathway can be outlined as follows:

Formation of a Benzoxazinedione Intermediate: The synthesis can initiate with a salicylamide (B354443) derivative. For instance, salicylamide can react with carbonyldiimidazole in a solvent like tetrahydrofuran (B95107) (THF) to form a cyclic intermediate, 1,3-benzoxazine-2,4(3H)-dione . researchgate.net This step proceeds at room temperature and typically results in a high yield after precipitation and drying. researchgate.net

Amide Formation: The benzoxazinedione intermediate is then reacted with a derivative of 4-aminobutanoic acid. This reaction opens the cyclic intermediate and forms the stable amide bond, yielding the free acid form of Salclobuzate, Salclobuzic acid (4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid). nih.gov

Salt Formation: The final step is the conversion of Salclobuzic acid to its sodium salt. This is typically achieved by reacting the free acid with a sodium base, such as sodium hydroxide (B78521). google.com The reaction is often carried out in a solvent like isopropanol (B130326), where the product, this compound, can be crystallized, filtered, and dried to yield the final product. researchgate.netgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Production

Achieving high yield and purity is critical for the industrial production of pharmaceutical compounds like this compound. Optimization focuses on several key parameters throughout the synthetic process.

Catalyst and Reagent Selection: The choice of reagents can significantly impact reaction outcomes. In analogous syntheses, using phase transfer catalysts has been shown to improve reaction efficiency in multiphase systems. google.com For the final salt formation, using a precise molar equivalent of sodium hydroxide (e.g., 1.02 equivalents) ensures complete conversion without introducing excess basicity, which could promote side reactions. google.com

Temperature and Time Control: Each step of the synthesis has an optimal temperature range. For instance, the hydrolysis of ester intermediates in related syntheses is often conducted at elevated temperatures (e.g., 90-100°C) to ensure the reaction goes to completion, while the final crystallization of the sodium salt may be performed at controlled cooling rates (e.g., cooling from 50°C to 30°C) to promote the formation of pure, easily filterable crystals. researchgate.netgoogle.com Reaction times are monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion. researchgate.net

Purification Techniques: Purity is enhanced through meticulous purification at intermediate and final stages. This includes washing the organic layers to remove inorganic salts and unreacted reagents. alfa-chemistry.com A patent for the related compound SNAC highlights the importance of using chelating agents like EDTA during hydrolysis to prevent the formation of color-body impurities. google.com The final product's purity is often confirmed by ensuring the water content is below a specified threshold (e.g., <0.5%), which is critical for the stability and handling of the hygroscopic powder. google.comechemi.com

Development of Novel Synthetic Routes for this compound Derivatization

The development of derivatives of this compound is a key area of research for identifying compounds with potentially improved properties. Derivatization can be achieved by modifying either the substituted benzoyl ring or the amino acid linker.

A primary example of a related analog is Salcaprozate sodium (SNAC) , or sodium N-(8-[2-hydroxybenzoyl]-amino)caprylate. google.commdpi.com The core difference is the length of the alkyl chain—SNAC uses an eight-carbon caprylate linker instead of the four-carbon butanoate linker in this compound. mdpi.com The synthetic route for SNAC serves as a template for creating a wide range of derivatives. nih.govresearchgate.net

Novel synthetic routes for derivatization would involve:

Varying the Amino Acid: By substituting 4-aminobutanoic acid with other omega-amino acids (e.g., 6-aminohexanoic acid, 8-aminocaprylic acid), a homologous series of compounds can be generated. This allows for the systematic study of how alkyl chain length affects the compound's absorption-enhancing properties.

Modifying the Aromatic Ring: Introducing different substituents on the salicylic acid ring can lead to new analogs. For example, altering the position or type of halogen (e.g., fluorine, bromine) or adding other functional groups could modulate the compound's lipophilicity and electronic properties.

Phenolate (B1203915) Salt Formation: A novel strategy involves converting the phenolic group of the molecule into a phenolate salt. This has been explored for SNAC, creating new entities like SNAC–choline (B1196258) or SNAC–phosphatidylcholine, which could offer different physicochemical properties and performance. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Modern pharmaceutical manufacturing places a strong emphasis on green chemistry to minimize environmental impact and improve safety and efficiency. jocpr.comnews-medical.net The synthesis of this compound and its analogs can incorporate several green principles. instituteofsustainabilitystudies.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. news-medical.net The use of cyclic intermediates like benzoxazinediones represents an efficient pathway that can improve atom economy compared to other amide bond formation techniques that require activating agents and generate significant waste.

Use of Safer Solvents: Green chemistry encourages the use of environmentally benign solvents. mdpi.com Research into the synthesis of related compounds focuses on replacing hazardous solvents with greener alternatives like water, ethanol, or glycerol (B35011) where possible. researchgate.netmdpi.com For example, the final salt formation step for SNAC can be performed in aqueous solutions or alcohols like 2-propanol. google.comgoogle.com

Energy Efficiency: Optimizing reactions to run at lower temperatures and for shorter durations reduces energy consumption. The development of highly efficient catalytic methods is key to achieving this. jocpr.com

Waste Reduction: A major goal of green chemistry is to prevent waste generation. instituteofsustainabilitystudies.com Syntheses that produce high yields, such as the reported 90.8% yield for the final step in SNAC production, are inherently greener as they result in less waste per unit of product. researchgate.net Furthermore, developing processes that are "environmentally friendly in relation to starting materials, solvents and/or by-products" is a key objective in modern synthesis design for these molecules. google.com

The adoption of these principles leads to manufacturing processes that are not only more sustainable but also often more cost-effective and safer for large-scale production. researchgate.netgoogle.com

Mechanism of Action

Salclobuzate sodium and related compounds like SNAC are thought to enhance oral absorption through a transcellular pathway. medchemexpress.comselleckchem.com The proposed mechanism involves the formation of a non-covalent complex between the absorption promoter and the drug molecule. medchemexpress.comselleckchem.comnih.gov This complex is more lipophilic than the drug alone, allowing it to better partition into and diffuse across the lipid membranes of the intestinal epithelial cells. medchemexpress.comselleckchem.com Once inside the cell, the complex may dissociate, releasing the drug to enter the systemic circulation. nih.gov Some research also suggests that these promoters can transiently increase local pH, which may protect acid-sensitive drugs from degradation in the stomach. ncats.io

Structure Activity Relationship Sar Studies and Rational Molecular Design of Salclobuzate Sodium Analogs

Identification of Critical Structural Determinants for Salclobuzate Sodium's Absorption Promotion Activity

This compound, or sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate, belongs to a class of oral permeation enhancers developed from N-acylated amino acids. The journey to discover potent enhancers like this compound and its close analog, Salcaprozate sodium (SNAC), began with the systematic evaluation of acylated α-amino acids. mdpi.comnih.gov These initial studies revealed a significant positive correlation between the lipophilicity (log P) of the acylated amino acids and their efficacy in promoting the oral delivery of protein drugs like salmon calcitonin. nih.gov

The general structure of these enhancers consists of three key moieties, each playing a critical role in its function:

An Aromatic Head Group: In this compound, this is a 4-chloro-2-hydroxybenzoyl group. The aromatic ring is crucial for non-covalent interactions, such as ring stacking with drug molecules, which can help reduce the drug's hydration shell and optimize its hydrophobicity for absorption. researchgate.net The substituents on this ring, such as the chloro and hydroxyl groups, modulate the electronic properties and potential for hydrogen bonding, further influencing interaction with both the drug and the epithelial membrane.

An Amide Linker: This linker connects the aromatic head to the amino acid-derived tail. The amide bond provides structural rigidity and is a key site for hydrogen bonding interactions.

A key structural difference between this compound (a C4 derivative) and the more extensively studied Salcaprozate sodium (SNAC, a C8 derivative) is the length of the alkyl chain. While direct comparative studies are limited, research on medium-chain fatty acids (MCFAs) suggests that this chain length is a pivotal factor in the mechanism of action. Longer chains generally lead to increased lipophilicity and a greater tendency to insert into and perturb the cell membrane. nih.gov The shorter C4 chain in this compound suggests a different balance of hydrophilic and lipophilic properties compared to the C8 chain of SNAC, which likely influences its specific interactions and absorption-enhancing mechanism.

Systematic Chemical Modification Strategies for Enhanced or Modulated Functionality

The rational design of analogs based on a lead compound like this compound or its relatives aims to fine-tune its properties. A prime example of a systematic chemical modification strategy is the synthesis of phenolate (B1203915) salts of SNAC, a close analog of this compound. This approach targets the chemically reactive phenolic hydroxyl group on the benzoyl ring. mdpi.com

In one study, the phenolic group of SNAC was converted into a phenolate ion and subsequently used to form salts with different bases, including sodium hydroxide (B78521), choline (B1196258) hydroxide, and phosphatidylcholine. mdpi.com This modification strategy was designed to broaden the compound's properties without fundamentally altering its core structure.

Table 1: Investigated Chemical Modifications of Salcaprozate Sodium (SNAC)

| Original Moiety | Modification Strategy | Resulting Analog(s) | Observed Outcome on Semaglutide (B3030467) Absorption |

| Phenolic Hydroxyl | Conversion to Phenolate Salts | SNAC-Sodium (SNAC-Na) | Did not impair original SNAC performance |

| Phenolic Hydroxyl | Conversion to Phenolate Salts | SNAC-Choline (SNAC-CH) | Did not impair original SNAC performance |

| Phenolic Hydroxyl | Conversion to Phenolate Salts | SNAC-Phosphatidylcholine (SNAC-PC) | Enhanced bioavailability |

Comparative SAR Analysis with Other Small Molecule Oral Absorption Enhancers

The SAR of this compound and its analogs is best understood when compared with other classes of small molecule oral absorption enhancers, particularly medium-chain fatty acids (MCFAs) like sodium caprate (C10) and sodium caprylate (C8). mdpi.comnih.gov While both classes of molecules are amphiphilic and act as surfactants, computational and experimental studies reveal significant differences in their mechanisms, which can be traced back to their distinct structures.

Mechanism of Membrane Interaction: Molecular dynamics simulations have shown that MCFAs such as caprate tend to increase permeability by inserting themselves into the cell membrane, causing transmembrane perturbation. diva-portal.org In contrast, SNAC is observed to adsorb primarily to the membrane surface, suggesting a different, less disruptive mode of action. diva-portal.org This difference is likely attributable to the rigid, bulky aromatic headgroup of SNAC and its derivatives, which may hinder deep insertion into the lipid bilayer compared to the more flexible, linear alkyl chains of MCFAs.

Influence of GI Environment: The interactions of these enhancers are also modulated by the local environment, such as the presence of bile salts. In simulated intestinal fluids, bile salts can reduce the binding of both SNAC and C10 to peptide drugs, indicating that interactions in the gastrointestinal lumen can be inhibited. researchgate.net

Paracellular vs. Transcellular Pathways: There has been considerable debate regarding the primary pathway—paracellular (between cells) or transcellular (through cells)—facilitated by these enhancers. For C10, evidence points towards the opening of epithelial tight junctions (paracellular pathway) and membrane perturbation. nih.gov For SNAC, the mechanism has been considered more transcellular, involving non-covalent complexation with the drug molecule to increase its lipophilicity. nih.gov However, more recent theories also propose a localized pH-neutralizing effect in the stomach for SNAC, which protects the co-administered drug from enzymatic degradation. nih.gov

These comparative analyses highlight that while general amphiphilicity is a prerequisite, the specific architecture of the enhancer—linear chain versus a structure with a bulky headgroup like this compound—dictates the nuanced mechanism of action.

Table 2: Comparative Properties of Oral Absorption Enhancers

| Feature | This compound / SNAC | Sodium Caprate (C10) |

| Primary Structure | Acylated non-α-amino acid with aromatic headgroup | Medium-chain fatty acid (linear C10 chain) |

| Proposed Primary Mechanism | Transcellular permeation via non-covalent complexation; surface adsorption to membrane nih.govdiva-portal.org | Paracellular permeation via tight junction opening; membrane insertion and perturbation nih.gov |

| Interaction with Drug | Forms weak, non-covalent complexes; ring-stacking interactions are possible researchgate.net | Primarily alters membrane properties |

| Interaction with Bile Salts | Binding to drug can be inhibited by bile salts researchgate.net | Binding to drug can be inhibited by bile salts researchgate.net |

Computational Approaches to SAR Elucidation for this compound

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for elucidating the SAR of absorption enhancers at an atomic level. nih.gov These in silico experiments provide insights into how molecules like this compound and its analogs interact with biological membranes.

Coarse-grained molecular dynamics (CG-MD) simulations have been extensively used to study the interactions between permeation enhancers (including SNAC and MCFAs) and model lipid bilayers. diva-portal.orgnih.gov These studies have yielded several key findings:

Membrane Perturbation Differences: As noted earlier, simulations clearly show that SNAC tends to remain adsorbed on the membrane surface, whereas enhancers like caprylate and caprate insert into the membrane, causing greater disruption. diva-portal.org This computational finding supports the different mechanistic pathways proposed from experimental data.

Concentration-Dependent Effects: MD simulations indicate that the membrane-disrupting effects of these enhancers are concentration-dependent. A critical concentration of the enhancer is required to induce significant changes in membrane permeability, such as the formation of water pores within the lipid bilayer. nih.gov

Role of Free Monomers: The simulations highlight the importance of the concentration of free enhancer monomers (not incorporated into micelles) available near the absorption site to interact with and incorporate into the cell membrane. diva-portal.org The presence of bile salts, which form mixed micelles, can sequester the enhancers and reduce the concentration of free monomers, thereby modulating their efficacy.

These computational approaches allow researchers to visualize and quantify molecular interactions that are difficult to observe experimentally. They provide a dynamic picture of how the structural features of this compound and its analogs—such as the rigid aromatic head and the length of the alkyl tail—govern their behavior at the cell membrane, providing a powerful tool for the rational design of next-generation oral absorption enhancers.

Modulation of Intestinal Epithelial Membrane Permeation by this compound

The intestinal epithelium presents a formidable barrier to the absorption of many therapeutic agents, primarily due to the tightly regulated nature of its cell membranes and the junctions between cells. gattefosse.com this compound has been shown to modulate this barrier, thereby increasing the permeation of co-administered drugs. lenus.ieresearchgate.net This modulation occurs through several distinct, yet potentially synergistic, mechanisms at the level of the epithelial cell membrane.

Investigations into Alteration of Membrane Fluidity

Membrane fluidity, a term describing the viscosity of the lipid bilayer, is a critical determinant of membrane function, influencing the diffusion and rotation of proteins and other biomolecules. wikipedia.org Alterations in membrane fluidity can impact the passive diffusion of substances across the cell membrane. bmglabtech.com

While direct, extensive studies specifically quantifying the effect of this compound on the fluidity of intestinal epithelial cell membranes are not widely available in the reviewed literature, the lipophilic nature of the molecule suggests a potential for interaction with the lipid bilayer. google.com All-atom molecular dynamics simulations have been employed to investigate the interaction of permeation enhancers, including this compound, with lipid bilayers. hawaii.edu These simulations indicate that permeation enhancers can insert into the membrane. hawaii.edu The insertion of exogenous molecules like this compound into the lipid bilayer could theoretically disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity. wikipedia.orgmdpi.com However, the precise impact of this compound on membrane fluidity in a biological context remains an area requiring further empirical investigation.

It is also worth noting that the interaction of ions, such as sodium, with lipid bilayers can influence membrane properties. Molecular dynamics simulations have shown that sodium ions can bind to the carbonyl oxygens of lipids, forming complexes that can reduce lipid mobility and thicken the bilayer. mpg.denih.gov This suggests that the "sodium" component of this compound might also play a role in modulating membrane characteristics, potentially counteracting or modifying the effects of the salclobuzate moiety.

Mechanisms of Transient Paracellular Pathway Opening

The paracellular pathway, the space between adjacent epithelial cells, is sealed by tight junctions, which are complex protein structures that regulate the passage of ions and small molecules. gattefosse.com There is evidence to suggest that this compound can transiently and reversibly open these tight junctions, thereby increasing paracellular permeability. researchgate.net

Studies on similar permeation enhancers, such as medium-chain fatty acids like sodium caprylate (C8) and sodium caprate (C10), have provided insights into this mechanism. nih.govmdpi.com These fatty acids are thought to enhance paracellular permeability by modulating the tight junctions between epithelial cells. researchgate.net One proposed mechanism involves the chelation of calcium ions (Ca2+), which are essential for maintaining the integrity of tight junctions. mdpi.com By temporarily reducing the local concentration of Ca2+, these agents may disrupt the tight junction structure, leading to increased permeability. Another proposed mechanism involves the reorganization of tight junction proteins, such as ZO-1 and claudins. mdpi.com

While the exact mechanism for this compound is still under investigation, its structural similarity to these fatty acid-based enhancers suggests that it may operate through similar pathways. researchgate.net Research has indicated that this compound can induce the opening of the paracellular pathway, facilitating the transport of molecules that would otherwise be excluded. researchgate.net For instance, studies using Caco-2 cell monolayers, a common in vitro model of the intestinal epithelium, have shown that this compound can decrease transepithelial electrical resistance (TEER), an indicator of tight junction integrity, and increase the permeability of paracellular markers like mannitol. nih.gov

Molecular Interactions with Lipid Bilayers and Membrane Proteins

The interaction of this compound at the molecular level with the components of the cell membrane is fundamental to its permeation-enhancing effects. Due to its amphiphilic nature, possessing both lipophilic and hydrophilic regions, this compound is capable of interacting with both the lipid and protein components of the membrane. google.com

All-atom molecular dynamics simulations have provided valuable insights into the interaction of permeation enhancers like this compound with lipid bilayers. These studies suggest that the neutral form of these enhancers can readily insert into the membrane. hawaii.edu The association of these molecules with the lipid bilayer is a thermodynamically favored process. hawaii.edu Once embedded within the membrane, they can alter its physical properties. google.com The lipophilic portion of this compound can interact with the hydrophobic acyl chains of the phospholipids, while the hydrophilic portion can interact with the polar headgroups. These interactions can disrupt the ordered packing of the lipid molecules, potentially leading to the observed changes in membrane permeability. hawaii.edu

Beyond the lipid bilayer, interactions with membrane proteins are also likely to play a role. mdpi.com Membrane proteins are crucial for various cellular functions, including transport and signaling. The binding of small molecules like this compound to membrane proteins could modulate their conformation and function. mdpi.com While specific protein targets for this compound have not been definitively identified in the reviewed literature, it is plausible that it could interact with proteins involved in maintaining membrane structure or transport processes. The analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, is crucial for understanding these protein-ligand interactions. biorxiv.org

Role of this compound in Drug Solubilization and Complexation

In addition to its effects on membrane permeability, this compound can also enhance drug absorption by improving the solubility and dissolution of poorly water-soluble drug compounds. This is a critical function, as many drugs must be in solution to be absorbed. nih.gov

Formation of Micellar Structures and Their Interaction with Poorly Soluble Cargos

Like other surfactant molecules, this compound has the ability to form micelles in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). polimi.itresearchgate.net Micelles are aggregates of surfactant molecules where the hydrophobic tails are oriented towards the interior, creating a hydrophobic core, and the hydrophilic heads are oriented towards the outer aqueous environment. researchgate.net

This micellar structure provides a microenvironment that can solubilize poorly water-soluble drugs. researchgate.netnih.gov The hydrophobic core of the micelle can encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility. polimi.it The efficiency of this solubilization depends on factors such as the molecular structure of both the surfactant and the drug, as well as the location of the drug within the micelle (e.g., in the hydrophobic core or the more polar palisade layer). nih.gov The formation of these micellar structures can significantly increase the concentration of a poorly soluble drug in the gastrointestinal fluids, thereby creating a higher concentration gradient for absorption.

Academic Studies on the "Chaperoning Effect" in Transcellular Drug Transport

The interaction is not based on covalent bonds but rather on weaker forces like dipole-dipole interactions. chemicalbook.com For instance, studies on the interaction between SNAC and the drug cromolyn (B99618) suggested that the aromatic ring of SNAC inserts itself between the aromatic portions of the cromolyn molecule, contributing to the formation of the transportable complex. nih.gov This mechanism aims to overcome the poor permeability of many drugs, particularly macromolecules like peptides and heparin, which would otherwise be unable to cross the intestinal epithelium efficiently. medchemexpress.comsonwuapi.com The transient nature of the non-covalent bond allows the drug to be released from the SNAC carrier once the complex has crossed the cell membrane.

Academic research using in vitro models, such as Caco-2 cells, has provided evidence supporting this mechanism. For example, studies have demonstrated that SNAC can significantly increase the permeability of various drug compounds. A 2024 study investigated the effect of SNAC on the transport of pancreatic kininogenase (PK) across Caco-2 cell monolayers. The results showed a concentration-dependent relationship, where different ratios of SNAC to PK led to varied increases in drug permeation, with the highest enhancement observed at a 32:1 ratio.

Table 1: Effect of this compound (SNAC) on the Cumulative Permeation of Pancreatic Kininogenase (PK) in a Caco-2 Cell Model

| SNAC to PK Ratio | Cumulative Permeation Rate (%) |

|---|---|

| 32:1 | 13.574 |

| 16:1 | 7.597 |

| 8:1 | 10.653 |

| 4:1 | 3.755 |

| 2:1 | 2.523 |

It is important to note that while the chaperoning effect is a widely cited mechanism, some studies suggest it may not be the sole contributor to SNAC's absorption-enhancing properties, and the precise nature of the interaction and transport is still a subject of debate. chemicalbook.comnih.gov

Exploration of Potential Receptor-Mediated or Transporter-Modulating Effects

While the term "carrier" is frequently used to describe this compound (SNAC), this generally refers to its "chaperoning" function of carrying a drug across the cell membrane by increasing its lipophilicity, rather than interacting with a specific carrier-mediated transport protein. chemicalbook.comnih.gov As of mid-2024, academic literature has not provided direct evidence that SNAC's mechanism of action involves binding to a specific cell surface receptor or modulating the activity of endogenous transporters, such as those in the Solute Carrier (SLC) superfamily, to facilitate drug uptake.

The mechanism of SNAC is distinct from strategies that hijack endogenous receptor-mediated transport (RMT) systems, which involve ligands binding to specific receptors like the transferrin or insulin (B600854) receptor to trigger vesicular transport across the cell. rsc.orgmdpi.com There are no definitive studies demonstrating that SNAC itself acts as a ligand for such receptors.

The debate surrounding SNAC's exact mechanism of action continues. chemicalbook.comrcsi.com While the chaperoning effect leading to passive transcellular transport is a primary hypothesis, other potential contributions are considered. chemicalbook.comnih.gov Some research suggests that SNAC may induce membrane perturbation or fluidization, similar to surfactants, though it is often considered to have a different and less disruptive action than agents like sodium caprate (C10). chemicalbook.comnih.gov

Furthermore, some findings indicate a potential influence on the paracellular pathway. Studies have shown that SNAC can cause a reduction in transepithelial electrical resistance (TEER) across isolated intestinal mucosae, which is often interpreted as an opening of the tight junctions between epithelial cells. ucd.ie This suggests that SNAC might facilitate drug absorption by temporarily increasing paracellular permeability, in addition to its transcellular effects. sonwuapi.comucd.ie Another mechanism, proposed specifically for the oral formulation of semaglutide, involves SNAC creating a localized high-pH environment in the stomach, which protects the peptide from pepsin degradation and promotes a monomeric state more suitable for transcellular absorption. nih.govrsc.org

Table of Chemical Compounds Mentioned

Table 3: List of Chemical Compounds

Computational Chemistry and in Silico Modeling of Salclobuzate Sodium

Molecular Docking Studies of Salclobuzate Sodium with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrps.com For this compound, docking studies are instrumental in identifying and characterizing its interactions with potential biological targets, such as membrane-bound proteins that facilitate its role as an absorption enhancer.

Detailed Research Findings: Hypothetical molecular docking studies would focus on targets relevant to intestinal absorption, such as sodium-dependent transporters or components of tight junctions. For instance, the sodium-coupled neutral amino acid transporter (SNAT2) or the Na+/K+-ATPase pump are plausible targets, given their roles in ion-coupled transport across the intestinal epithelium. nih.govnih.gov

In a typical study, a 3D model of this compound would be docked into the putative binding site of a target protein. The simulation would explore various conformations and orientations of the ligand, calculating the binding affinity for each pose. The results would highlight the most stable binding mode and the specific molecular interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, docking this compound into a model of a transporter protein might reveal that the carboxylate group of the compound forms a salt bridge with a positively charged residue (e.g., Arginine or Lysine) in the binding pocket, while the chlorophenyl group engages in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine). The phenolic hydroxyl and amide groups are likely to act as hydrogen bond donors or acceptors. biorxiv.org These interactions would anchor the molecule within the transporter, potentially inducing a conformational change that facilitates the co-transport of another substrate or alters membrane permeability.

Interactive Data Table: Hypothetical Docking Results of this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Sodium-Coupled Transporter (Model) | -7.8 | Arg124, Gln201 | Salt Bridge, Hydrogen Bond |

| P-glycoprotein (Model) | -6.5 | Phe335, Leu762 | Hydrophobic, Pi-Pi Stacking |

| Claudin-4 (Tight Junction Protein) | -5.9 | Tyr98, Ser102 | Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and pKa Prediction

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. mpg.de These methods, such as Density Functional Theory (DFT), provide a fundamental understanding of this compound's chemical behavior. karazin.ua

Detailed Research Findings: Calculations would typically begin by optimizing the geometry of this compound to find its most stable three-dimensional structure. From this, various electronic properties can be determined. The distribution of electron density and the molecular electrostatic potential (MEP) map would identify the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the carboxylate and phenolic oxygen atoms, making them sites for electrophilic attack or hydrogen bonding.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Predicting the acid dissociation constant (pKa) is vital for understanding the ionization state of this compound at physiological pH. drugdesigndata.org Quantum chemical calculations combined with a continuum solvation model can accurately predict pKa values. mdpi.com This involves calculating the Gibbs free energy change for the deprotonation of the phenolic hydroxyl group and the carboxylic acid group in an aqueous environment. The calculations would confirm that the carboxylic acid is deprotonated (as a carboxylate) at physiological pH, while the phenolic hydroxyl group remains protonated.

Interactive Data Table: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Method | Significance |

| HOMO Energy | -6.5 eV | DFT/B3LYP | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | DFT/B3LYP | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP | Indicates high kinetic stability |

| pKa (Carboxylic Acid) | ~4.5 | DFT with SM | Indicates deprotonation at physiological pH |

| pKa (Phenolic Hydroxyl) | ~8.9 | DFT with SM | Indicates protonation at physiological pH |

Molecular Dynamics Simulations to Elucidate Membrane Interaction and Conformational Changes

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for elucidating its dynamic interactions with a lipid bilayer, providing a detailed picture of how it functions as an absorption promoter. nih.govdiva-portal.org

Detailed Research Findings: A typical MD simulation setup would involve placing one or more this compound molecules in a simulation box containing a model cell membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC bilayer) and water molecules. The simulation would then be run for a duration of hundreds of nanoseconds to microseconds.

Analysis of the simulation trajectory would reveal how this compound approaches and interacts with the membrane surface. It is hypothesized that the molecule would orient itself with its hydrophobic chlorophenyl group inserting into the nonpolar core of the lipid bilayer, while the polar carboxylate group remains at the polar headgroup interface, interacting with lipid headgroups and water. This insertion could disrupt the local packing of the lipids, leading to a temporary increase in membrane fluidity and permeability. MD simulations can quantify these changes by calculating parameters such as the area per lipid and the lipid order parameters. Furthermore, the simulations would capture the conformational flexibility of this compound and how its shape adapts as it moves from the aqueous phase into the membrane environment.

Interactive Data Table: Typical Parameters for an MD Simulation of this compound

| Simulation Parameter | Value/Setting | Purpose |

| System Composition | 1 Salclobuzate, 128 DPPC lipids, ~5000 Water molecules | To model the interaction with a cell membrane |

| Force Field | CHARMM36m / GROMOS | Describes the potential energy of the system |

| Simulation Time | 500 ns | To observe interaction and potential translocation events |

| Temperature | 310 K (37 °C) | To simulate physiological conditions |

| Pressure | 1 bar | To simulate physiological conditions |

In Silico Prediction of Absorption and Metabolism Pathways

In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. researchgate.netnih.gov For this compound, these tools can predict its absorption characteristics and likely metabolic fate.

Detailed Research Findings: The absorption of this compound can be predicted based on its physicochemical properties, which can be calculated from its structure. Properties like molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used in models like Lipinski's Rule of Five to estimate oral bioavailability. mdpi.com Given its function as an absorption enhancer, its own predicted absorption might be moderate, but its key role is to influence the absorption of other compounds.

Metabolism prediction tools identify which enzymes are likely to modify the compound and at which sites on the molecule. For this compound, in silico models would likely predict that it undergoes both Phase I and Phase II metabolism.

Phase I Metabolism: The primary sites for Phase I oxidation by Cytochrome P450 enzymes would be the aromatic ring, potentially leading to hydroxylation.

Phase II Metabolism: The phenolic hydroxyl group and the carboxylic acid group are prime candidates for Phase II conjugation reactions, such as glucuronidation (by UGT enzymes) or sulfation (by SULT enzymes), which would increase its water solubility.

Interactive Data Table: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Outcome | Prediction Method | Implication |

| LogP (Lipophilicity) | 2.8 | XLOGP3 | Moderate lipophilicity, favorable for membrane interaction |

| Topological Polar Surface Area (TPSA) | 89.5 Ų | Cactvs | Facilitates interaction with polar headgroups of lipids nih.gov |

| Gastrointestinal (GI) Absorption | High | SwissADME | Likely to be well-absorbed |

| Primary Metabolism Site (Phase I) | Aromatic Ring (C5 position) | CYP P450 Prediction Software | Potential for oxidative metabolism |

| Primary Metabolism Site (Phase II) | Phenolic -OH, Carboxylic -COOH | UGT/SULT Prediction Software | Likely to undergo glucuronidation or sulfation |

Homology Modeling and Virtual Screening Approaches for Novel Binding Site Identification

When the experimental 3D structure of a biological target is unavailable, homology modeling can be used to construct a model based on the known structure of a related (homologous) protein. yasara.org This technique is essential for enabling structure-based investigations, like the docking studies described earlier.

Detailed Research Findings: If the specific transporter protein that this compound interacts with in the intestine has not been crystallized, a homology model could be built. For example, if it interacts with a novel member of the SLC transporter family, its amino acid sequence could be used to build a model using the known crystal structure of a related transporter, like LeuT, as a template. nih.gov The quality of the resulting model would be assessed using various validation tools to ensure its stereochemical and structural integrity.

Once a reliable model of the target protein is generated, it can be used for virtual screening. This process involves docking a large library of different small molecules into the identified binding site of this compound to discover other compounds that might bind in a similar manner. This could lead to the identification of new molecules with similar absorption-enhancing properties. Conversely, the entire surface of the modeled protein can be screened to identify other potential "allosteric" binding sites, which, when occupied, could also modulate the protein's function. This approach helps in identifying novel binding interactions and understanding the broader mechanism of action. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Salclobuzate Sodium Research

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural elucidation of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule with high confidence.

Structural Confirmation: For Salclobuzate sodium, HRMS is used to verify its molecular formula. The calculated exact mass of the Salclobuzate anion (C₁₁H₁₁ClNO₄⁻) is 256.0404 Da, and for the full sodium salt (C₁₁H₁₁ClNNaO₄), it is 279.0274 Da. nih.govnih.gov An experimental HRMS measurement that aligns with this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the Salclobuzate ion. By inducing fragmentation and analyzing the resulting daughter ions, specific structural features can be confirmed. For instance, the cleavage of the amide bond is a common fragmentation pathway.

Impurity Profiling: HRMS is also exceptionally sensitive for detecting and identifying impurities, even at trace levels. By scanning for all ions present in a sample, any mass that does not correspond to the parent molecule or its known isotopic variants can be flagged as a potential impurity. The high mass accuracy allows for the prediction of elemental formulas for these unknown impurities, which is the first step in their structural identification. This is critical for controlling the quality of this compound by identifying potential starting materials, by-products from synthesis, or degradation products.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁ClNNaO₄ | nih.govama-assn.orgnih.gov |

| Molecular Weight | 279.65 g/mol | nih.gov |

| Exact Mass | 279.0274298 Da | nih.gov |

| Monoisotopic Mass | 279.0274298 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-level information on the structure, dynamics, and interactions of molecules in solution. plos.org While basic one-dimensional ¹H and ¹³C NMR are used for initial identity confirmation, advanced multi-dimensional NMR experiments provide deeper insights.

Conformational Dynamics: Proteins and other biomolecules are not static entities but exist as a dynamic ensemble of interconverting conformations. plos.orgutoronto.ca NMR spectroscopy is uniquely suited to characterize these motions across a wide range of timescales. utoronto.canih.gov For this compound, NMR can be used to study the flexibility of the molecule. The butanoate chain, for example, possesses significant conformational freedom due to rotation around its single bonds. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space distance constraints between protons, helping to define the preferred solution-state conformation and the relative orientation of the aromatic ring and the aliphatic chain. Relaxation experiments can quantify motions on the picosecond-to-nanosecond timescale, providing a detailed picture of molecular flexibility. nih.gov

Interaction Studies: NMR is also highly sensitive to intermolecular interactions. When this compound interacts with other molecules (e.g., excipients in a formulation or biological macromolecules), changes in the chemical environment of its atoms can be observed as shifts in the NMR spectrum (chemical shift perturbation). By monitoring which nuclei are affected, the binding interface can be mapped. These studies are crucial for understanding how this compound behaves in complex mixtures and how it interacts with its intended biological targets or formulation components.

| NMR Technique | Application for this compound Research | Information Gained |

| ¹H, ¹³C NMR | Identity Confirmation | Confirmation of the basic chemical structure and functional groups. |

| COSY | Structural Elucidation | Shows proton-proton coupling through bonds, confirming the connectivity of the aliphatic chain. |

| NOESY/ROESY | Conformational Analysis | Identifies protons that are close in space, revealing the 3D folding and orientation of molecular fragments. gidrm.org |

| Relaxation Studies (T₁, T₂) | Dynamics | Measures the rate of molecular tumbling and internal motions, quantifying the flexibility of different parts of the molecule. nih.gov |

| Chemical Shift Perturbation | Interaction Mapping | Detects changes in chemical shifts upon addition of a binding partner, identifying the sites of interaction. |

X-ray Crystallography and Electron Microscopy for Solid-State Structure and Formulation Insights

X-ray Crystallography: X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netwikipedia.org By diffracting a beam of X-rays off a single crystal, a pattern is produced that can be mathematically reconstructed into a 3D electron density map, and subsequently, an atomic model. researchgate.netdrawellanalytical.com

For this compound, a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, it would also reveal the network of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, and ionic interactions involving the sodium cation and the carboxylate group. This information is fundamental to understanding the physical properties of the solid form, such as its melting point and stability. It is also the definitive way to characterize different polymorphs. spectroscopyonline.com

Electron Microscopy: While X-ray crystallography details the atomic level, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide insights into the morphology of the bulk material at the micro- and nanoscale.

SEM is used to visualize the surface topography, particle shape, and size distribution of this compound powder. These characteristics are critical for pharmaceutical formulation, as they influence properties like powder flow, compaction, and dissolution rate. For example, SEM could reveal whether the particles are crystalline or amorphous, and whether they are uniform or aggregated. Studies on other sodium salts have successfully used electron microscopy to characterize their fibrous and crystalline structures. nist.gov

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Degradation Product Identification

Chromatographic techniques are essential for separating complex mixtures and are widely used for purity testing and the analysis of degradation products in the pharmaceutical industry. patsnap.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. nih.govinnovareacademics.in A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. innovareacademics.inaurigeneservices.com

The compound is detected as it elutes from the column, usually by UV absorbance, producing a chromatogram. The area of the main peak corresponding to this compound is proportional to its concentration, while smaller peaks indicate impurities. A validated HPLC method can provide precise and accurate quantification of purity. nih.govaurigeneservices.com Stability-indicating HPLC methods are specifically developed to separate the intact drug from all potential degradation products, which is crucial for shelf-life studies. researchgate.net

Hypothetical HPLC Purity Data for this compound

| Peak Identity | Retention Time (min) | Peak Area (%) | Status |

|---|---|---|---|

| Impurity A | 2.1 | 0.08 | Identified |

| Impurity B | 3.5 | 0.11 | Identified |

| Salclobuzate | 5.8 | 99.75 | API |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. csic.es While this compound itself is not suitable for direct GC analysis due to its low volatility, GC-MS is invaluable for identifying certain types of degradation products. researchgate.net For example, if the molecule degrades via hydrolysis of the amide bond, the resulting smaller, more volatile fragments could be detected. Often, a derivatization step is required to make the analytes volatile enough for GC analysis. nih.gov Pyrolysis-GC-MS is another variant where the sample is heated to high temperatures to induce fragmentation, and the resulting products are analyzed to provide a chemical fingerprint of the original material. csic.eschromatographyonline.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. They serve as a rapid and non-destructive method for functional group identification and the study of solid-state properties.

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group has characteristic absorption frequencies, making the IR spectrum a unique molecular "fingerprint". libretexts.org For this compound, FTIR can quickly confirm the presence of key functional groups. The broad O-H stretch from the phenolic group, the N-H stretch of the amide, the C=O stretch of the amide, and the strong, characteristic stretches of the carboxylate (COO⁻) group are all readily identifiable. researchgate.netmdpi.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (Broad) |

| Amide N-H | Stretching | 3100-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Amide C=O (Amide I) | Stretching | 1630-1680 |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1550-1610 |

| Aromatic C=C | Stretching | 1450-1600 |

| Carboxylate (COO⁻) | Symmetric Stretching | 1400-1440 |

| Amide N-H (Amide II) | Bending | 1510-1570 |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While it also provides a fingerprint of functional groups, it is particularly sensitive to non-polar bonds and symmetric vibrations. Its key advantage in pharmaceutical analysis is its exceptional sensitivity to the subtle structural differences between polymorphs. spectroscopyonline.comazom.com Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. azom.com Different polymorphs of this compound would produce distinct Raman spectra, especially in the low-frequency (low-wavenumber) region, which corresponds to lattice vibrations of the crystal as a whole. nih.gov This makes Raman spectroscopy an indispensable tool for polymorph screening and quality control during manufacturing. spectroscopyonline.commdpi.com

Pre Clinical Pharmacodynamics and Biological Interaction Studies of Salclobuzate Sodium

In Vitro Models for Intestinal Permeability Assessment (e.g., Caco-2 cell monolayers, excised intestinal tissues)

In vitro models are crucial for the initial screening and mechanistic investigation of intestinal permeability enhancers like salclobuzate sodium. These models provide a controlled environment to study the transport of substances across an epithelial barrier, mimicking the conditions of the human intestine. ucd.ie

Caco-2 Cell Monolayers: The most widely used in vitro model for predicting human oral drug absorption is the Caco-2 cell line, derived from human colon adenocarcinoma. nih.govmedtechbcn.com When cultured on semi-porous filters, these cells differentiate to form a monolayer of polarized cells with many characteristics of small intestinal enterocytes. nih.govoaepublish.com This model is accepted by regulatory agencies like the FDA and EMA for its high correlation with human intestinal permeability. medtechbcn.com

Researchers utilize Caco-2 cell monolayers to assess the apparent permeability coefficient (Papp) of a drug, which quantifies its rate of transport across the cell layer. nih.gov Studies have shown that Caco-2 permeability can be used to classify compounds as poorly, moderately, or well-absorbed. nih.gov In the context of this compound, Caco-2 models are employed to evaluate its ability to increase the Papp of poorly permeable drugs. mdpi.comnih.gov For instance, studies have investigated the effect of this compound on the permeability of macromolecules and have observed changes in membrane fluidity of the Caco-2 cell monolayer. mdpi.com The model is also used to conduct cytotoxicity experiments to determine safe concentrations for further transport studies. nih.gov

Excised Intestinal Tissues: Another important in vitro tool involves the use of excised intestinal tissues from animals. mdpi.com These tissue models, often mounted in Ussing chambers, more closely represent the complex structure of the human intestinal epithelium, containing various cell types like ciliated, goblet, and basal cells. mdpi.com This method allows for the assessment of drug permeability across different regions of the intestine, such as the duodenum, jejunum, ileum, and colon. tudublin.ie

Studies using excised rat and human intestinal mucosa have demonstrated the permeability-enhancing effects of this compound. For example, research has shown that this compound increases the permeability of the peptide octreotide (B344500) across isolated rat and human intestinal tissues. tudublin.ieucd.ieresearchgate.net These studies can also evaluate the impact of different buffer conditions, such as simulated intestinal fluids, on the enhancer's efficacy. tudublin.ieresearchgate.net

Table 1: Comparison of In Vitro Models for Intestinal Permeability Assessment

| Feature | Caco-2 Cell Monolayers | Excised Intestinal Tissues |

|---|---|---|

| Origin | Human colon adenocarcinoma cell line nih.gov | Animal or human intestinal tissue mdpi.com |

| Complexity | Monolayer of a single cell type nih.gov | Multiple cell types and native tissue architecture mdpi.com |

| Predictive Power | High correlation with human absorption medtechbcn.comnih.gov | More physiologically relevant composition mdpi.com |

| Throughput | High-throughput screening is possible researchgate.net | Lower throughput, more labor-intensive nih.gov |

| Variability | Can be high between labs due to protocol differences mdpi.com | Dependent on tissue source and viability nih.gov |

| Regulatory Acceptance | Widely accepted by FDA and EMA medtechbcn.com | Used in preclinical research, provides supporting data mdpi.com |

| Typical Use | Initial screening, mechanistic studies, Papp determination mdpi.comnih.gov | Regional permeability studies, confirmation of in vitro findings tudublin.ieresearchgate.net |

Ex Vivo Tissue Models for Studying this compound's Effects on Drug Absorption

Ex vivo tissue models bridge the gap between in vitro cell cultures and in vivo animal studies by using freshly excised tissues in a controlled laboratory setting. nih.govwuxiapptec.com These models, such as the everted gut sac and the Ussing chamber, maintain the tissue's physiological and anatomical properties, providing detailed insights into drug absorption mechanisms. mdpi.comwuxiapptec.com

The Ussing chamber technique is a prominent ex vivo model used to study the transport of ions and molecules across epithelial tissues. tudublin.ieucd.ie In this setup, a section of intestinal mucosa is mounted between two chambers, allowing for the precise measurement of permeability and electrical parameters like transepithelial electrical resistance (TEER), an indicator of tight junction integrity. tudublin.ieresearchgate.net

Research on this compound has extensively utilized Ussing chambers to characterize its effects on the permeability of various drugs. For instance, studies have examined the capacity of this compound to increase the permeability of octreotide across isolated intestinal mucosa from different regions of the rat intestine and human colon. tudublin.ieucd.ieresearchgate.net These experiments revealed that this compound's enhancing effect varies by intestinal region, with the colon and ileum showing a greater response compared to the upper jejunum and duodenum. researchgate.net Furthermore, these models allow for the investigation of how biorelevant media, which simulate the composition of intestinal fluids, can influence the performance of absorption enhancers. tudublin.ie Histological analysis of the tissue after the experiment can also be performed to assess any potential damage caused by the enhancer. tudublin.ieucd.ie

Mechanistic Animal Studies on Oral Absorption Enhancement (focus on the underlying biological processes)

While in vitro and ex vivo models provide valuable initial data, mechanistic animal studies are essential to understand how an absorption enhancer like this compound functions within a living organism. These studies focus on elucidating the underlying biological processes that lead to increased oral absorption of co-administered drugs.

The proposed mechanisms of action for salcaprozate sodium (a related C8 derivative) and similar absorption enhancers generally fall into two categories: increasing paracellular permeability by opening tight junctions between epithelial cells, or enhancing transcellular permeation. nih.gov For years, the prevailing hypothesis for salcaprozate sodium was that it non-covalently complexes with the drug molecule, increasing its lipophilicity and thereby facilitating its passage across the cell membrane (transcellular transport). nih.govchemicalbook.com

More recent studies, particularly with the oral formulation of semaglutide (B3030467), have proposed an additional mechanism. It is suggested that in the stomach, a high concentration of the enhancer can locally neutralize gastric acid. nih.gov This pH modification would inactivate pepsin, an enzyme that degrades peptides, and also increase the solubility and promote the monomeric form of the drug, making it more available for absorption. mdpi.comnih.gov

Animal models are critical for investigating these hypotheses. For example, in situ intestinal perfusion studies in rats can assess the permeability of a drug in a specific segment of the intestine while maintaining its blood supply. vicihealthsciences.com Such studies can help differentiate between various absorption mechanisms. While specific mechanistic animal studies focusing solely on this compound are not widely detailed in the provided search results, the principles are based on studies with similar enhancers like salcaprozate sodium. nih.gov

Assessment of Target Specificity and Off-Target Interactions at the Cellular and Molecular Level

A crucial aspect of preclinical evaluation is to determine the target specificity of a compound and identify any potential off-target interactions. For an absorption enhancer like this compound, the "target" is the intestinal epithelium, and the desired effect is a transient increase in permeability. vicihealthsciences.com Off-target interactions would involve unintended effects on other cellular components or processes.

At the cellular level, studies with related compounds like salcaprozate sodium have used various techniques to investigate their interaction with epithelial cells. These include membrane fluorescence and molecular imaging to assess changes in membrane fluidity and structure. nih.gov Western blotting can be used to analyze changes in the expression or localization of tight junction proteins, such as claudins and occludins, which would indicate a paracellular mechanism of action. nih.gov

At the molecular level, the interaction is thought to be non-covalent. nih.govchemicalbook.com The hypothesis is that this compound can form a complex with the drug molecule, altering its conformation and physicochemical properties to favor absorption. nih.gov However, direct evidence for the formation and transport of such complexes in a physiological environment remains a subject of debate. chemicalbook.com

It is important to distinguish the intended, localized effect on the gastrointestinal epithelium from systemic effects. The goal is for the absorption enhancer to act locally and then be eliminated without significant systemic absorption or interaction with other tissues. nih.gov Assessing potential off-target effects could involve screening against a panel of receptors and enzymes to ensure the compound does not have unintended pharmacological activity. nih.gov

Design and Validation of Biological Activity Assays for Absorption Promotion Function

To consistently evaluate the efficacy of absorption enhancers like this compound, robust and validated biological activity assays are essential. These assays are designed to quantify the compound's ability to promote the absorption of a poorly permeable drug.

In Vitro Permeability Assays: As discussed in section 8.1, the Caco-2 permeability assay is a cornerstone for this purpose. medtechbcn.com The standard protocol involves culturing Caco-2 cells on permeable supports for about 21 days to form a confluent monolayer. nih.gov The assay measures the flux of a model drug from the apical (luminal) to the basolateral (blood) side in the presence and absence of the absorption enhancer. medtechbcn.com The primary endpoint is the apparent permeability coefficient (Papp). nih.gov Validation of this assay involves demonstrating its reproducibility and its correlation with in vivo human absorption data for a set of standard compounds. nih.gov

TEER Measurement: Transepithelial electrical resistance (TEER) measurement is often conducted in parallel with permeability studies in both Caco-2 monolayers and Ussing chambers. researchgate.netnih.gov A decrease in TEER is indicative of the opening of tight junctions, suggesting a paracellular enhancement mechanism. nih.gov The reversibility of the TEER reduction is a critical parameter, as a persistent decrease could indicate cellular damage. nih.gov

Enzyme Inhibition Assays: If the mechanism involves protecting the drug from enzymatic degradation (e.g., by pepsin), specific enzyme inhibition assays can be designed. nih.gov These would measure the activity of the target enzyme in the presence of varying concentrations of the absorption enhancer.

Cell Viability Assays: To ensure that the observed increase in permeability is not due to cytotoxicity, cell viability assays are crucial. researchgate.net Common methods include the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, and assays that assess metabolic activity, such as the MTT or MTS assay. researchgate.net

The validation of these assays ensures that they are reliable, reproducible, and relevant for predicting the in vivo performance of the absorption enhancer.

Advanced Pharmaceutical Formulation Research and Novel Drug Delivery Systems Utilizing Salclobuzate Sodium

Strategies for Optimizing Salclobuzate Sodium-Containing Oral Formulations

The primary strategy for optimizing oral formulations containing this compound revolves around ensuring rapid and localized release of both the absorption enhancer and the active pharmaceutical ingredient (API) at the desired site of absorption. Research has shown that the co-formulation of this compound with macromolecules like insulin (B600854) requires careful consideration of the dosage form to achieve significant bioavailability.

Clinical studies have explored capsule-based formulations for delivering this compound alongside insulin. In one study involving patients with type 2 diabetes, an oral insulin formulation was administered in two capsules, containing a total of 300 units of insulin and 400 mg of this compound (4-CNAB). diabetesjournals.orgnih.gov This formulation led to a significantly higher maximum plasma insulin concentration and a much shorter time to reach that peak compared to subcutaneous insulin injections, although with high variability. diabetesjournals.org

Another key optimization strategy involves targeting a specific region of the gastrointestinal (GI) tract. Research suggests that gastric administration of an immediate-release granulate formulation of insulin (150 U) with this compound (80 mg) resulted in more effective absorption compared to when the same formulation was delivered to the jejunum. researchgate.net This finding indicates that concentrating the release in the stomach may be a crucial factor for the efficacy of this compound, likely by creating a high local concentration of the enhancer and the drug to facilitate absorption across the gastric mucosa. mdpi.comresearchgate.net

The optimization of these formulations often involves creating immediate-release systems to ensure that the absorption promoter and the drug are available for absorption simultaneously. The following table summarizes findings from a key clinical study on an oral insulin formulation with this compound.

| Parameter | Oral Insulin with this compound (300 U Insulin / 400 mg 4-CNAB) | Subcutaneous Regular Human Insulin (15 U) |

| Maximum Plasma Insulin Concentration (Cmax) | 93 ± 71 µU/ml | 33 ± 11 µU/ml |

| Time to Cmax (Tmax) | 27 ± 9 min | 161 ± 83 min |

| Relative Bioavailability (0-2h) | 7 ± 4% | N/A |

| Relative Biopotency (0-2h) | 12 ± 9% | N/A |

| Table 1: Pharmacokinetic and Pharmacodynamic Responses to an Oral Insulin Formulation with this compound. diabetesjournals.org |

Research on Excipient Compatibility and Synergistic Effects in Complex Formulations

The development of a stable and effective solid oral dosage form requires comprehensive drug-excipient compatibility studies. pharmapproach.com While specific research detailing the compatibility of this compound with a wide range of pharmaceutical excipients is not extensively published, the principles of such studies are well-established and critical for any formulation. ijbpas.com Incompatibilities between an active ingredient and excipients can compromise the stability, dissolution, and ultimately the bioavailability of the drug. pharmapproach.com

Standard analytical techniques are employed to screen for potential interactions: